![molecular formula C17H12F3N3 B255257 2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile](/img/structure/B255257.png)
2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile, commonly known as EF24, is a synthetic compound that has been widely studied for its potential applications in various fields of science. EF24 belongs to the class of curcumin analogs and is structurally similar to curcumin, the active ingredient in turmeric.
作用機序
EF24 exerts its biological effects through multiple mechanisms, including the modulation of various signaling pathways, the inhibition of enzymes, and the regulation of gene expression. EF24 has been shown to modulate the NF-κB and Nrf2 signaling pathways, which play important roles in inflammation and oxidative stress. EF24 has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and histone deacetylases (HDACs), which are involved in inflammation and cancer. Furthermore, EF24 has been shown to regulate the expression of various genes, including those involved in apoptosis, cell cycle regulation, and DNA repair.
Biochemical and Physiological Effects:
EF24 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, suppression of inflammation, and modulation of immune responses. EF24 has also been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects. Furthermore, EF24 has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of EF24 is its broad range of biological effects, which make it a promising candidate for the development of novel therapeutics. EF24 is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, EF24 has some limitations, including its poor solubility in water and low bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are many potential future directions for the study of EF24. One area of interest is the development of novel formulations or delivery systems that can improve the solubility and bioavailability of EF24. Another area of interest is the investigation of the potential synergistic effects of EF24 with other compounds or therapies. Furthermore, the development of EF24-based therapeutics for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases, is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the biological effects of EF24 may provide insights into the development of novel therapies for various diseases.
合成法
EF24 can be synthesized through a multistep process involving the condensation of 2,2,2-trifluoroethyl malononitrile and 1-ethyl-2(1H)-quinolinone, followed by the addition of formaldehyde. The resulting compound can then be purified through column chromatography to obtain pure EF24.
科学的研究の応用
EF24 has been extensively studied for its potential applications in various fields of science, including cancer research, neurodegenerative diseases, cardiovascular diseases, and inflammation. EF24 has been shown to have anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. EF24 has also been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in animal models of neurodegenerative diseases. In addition, EF24 has been shown to have cardioprotective effects by reducing oxidative stress, inflammation, and apoptosis in animal models of cardiovascular diseases. Furthermore, EF24 has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
特性
分子式 |
C17H12F3N3 |
|---|---|
分子量 |
315.29 g/mol |
IUPAC名 |
2-[(3E)-3-(1-ethylquinolin-2-ylidene)-1,1,1-trifluoropropan-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C17H12F3N3/c1-2-23-14(8-7-12-5-3-4-6-16(12)23)9-15(17(18,19)20)13(10-21)11-22/h3-9H,2H2,1H3/b14-9+ |
InChIキー |
HTYWQCHUUNUMHU-NTEUORMPSA-N |
異性体SMILES |
CCN1/C(=C/C(=C(C#N)C#N)C(F)(F)F)/C=CC2=CC=CC=C21 |
SMILES |
CCN1C(=CC(=C(C#N)C#N)C(F)(F)F)C=CC2=CC=CC=C21 |
正規SMILES |
CCN1C(=CC(=C(C#N)C#N)C(F)(F)F)C=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)
![N-{2-hydroxy-4-nitrophenyl}-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B255176.png)
![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)
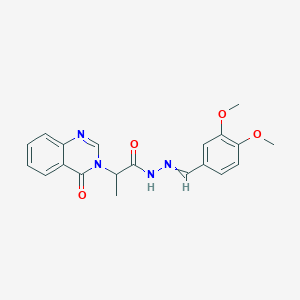
![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)
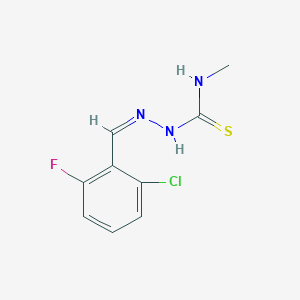
![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
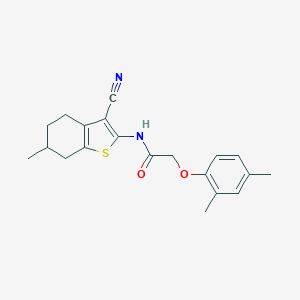
![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)
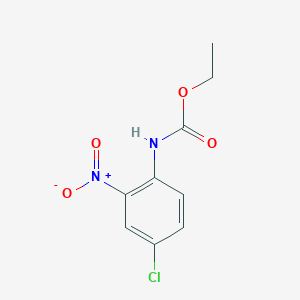
![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)
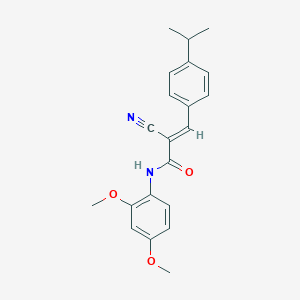
![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)